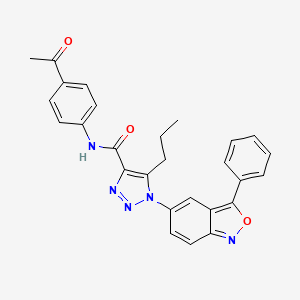![molecular formula C25H22N4O4 B11306040 1-(4-Cyano-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide](/img/structure/B11306040.png)
1-(4-Cyano-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyano-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups, including a cyano group, a furan ring, an oxazole ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-(4-Cyano-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the furan and oxazole intermediates, followed by their coupling to form the final product. Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents such as dichloromethane and tetrahydrofuran. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as chromatography.
Chemical Reactions Analysis
1-(4-Cyano-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
1-(4-Cyano-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: The compound is used as a tool to probe biological pathways and to develop new chemical probes for studying biological systems.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Cyano-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
1-(4-Cyano-2-{5-[(naphthalen-2-yloxy)methyl]furan-2-yl}-1,3-oxazol-5-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also contain heterocyclic rings and are known for their biological activities.
Oxazole Derivatives: Similar to the compound , oxazole derivatives have applications in medicinal chemistry and biological research.
Furan Derivatives: These compounds are known for their reactivity and are used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of multiple functional groups and its potential for diverse biological activities.
Properties
Molecular Formula |
C25H22N4O4 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1-[4-cyano-2-[5-(naphthalen-2-yloxymethyl)furan-2-yl]-1,3-oxazol-5-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H22N4O4/c26-14-21-25(29-11-9-17(10-12-29)23(27)30)33-24(28-21)22-8-7-20(32-22)15-31-19-6-5-16-3-1-2-4-18(16)13-19/h1-8,13,17H,9-12,15H2,(H2,27,30) |
InChI Key |
CLSFNSOZYKYQNK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=C(O3)COC4=CC5=CC=CC=C5C=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(diethylamino)benzyl]-4-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11305957.png)

![2-(2-chlorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11305967.png)
![1-(Adamantane-1-carbonyl)-4-[2-(pyridin-4-YL)ethyl]piperazine](/img/structure/B11305970.png)
![N-{[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}norvaline](/img/structure/B11305971.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11305977.png)
![2-{2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B11305981.png)
![3-[({2-[(3-Methylbenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidin-4-yl}carbonyl)amino]benzoic acid](/img/structure/B11305982.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11305990.png)

![N-(4-fluorophenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11306009.png)
![N-(3,5-difluorophenyl)-2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11306011.png)
![5-(Cyclopropylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11306015.png)
![N-{4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B11306016.png)
